![molecular formula C11H10N2OS B2442767 N-(Benzo[d]thiazol-2-ylmethyl)acrylamide CAS No. 1156702-50-9](/img/structure/B2442767.png)
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide
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Overview
Description
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 g/mol. It is an important compound in the field of scientific research and industrial applications due to its unique structure and properties.
Preparation Methods
The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)acrylamide typically involves the coupling of substituted 2-amino benzothiazoles with acrylamide derivatives. One common method includes the reaction of 2-amino benzothiazole with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzothiazole ring.
Scientific Research Applications
Chemical Properties and Structure
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide can be synthesized through the reaction of acrylamide with 2-benzothiazolylmethyl bromide. The compound features a benzothiazole moiety, which contributes to its biological activities. Its molecular formula is C11H10N2S, with a molecular weight of approximately 218.27 g/mol.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, including:
-
Anticancer Activity : Studies have shown that compounds with a benzothiazole structure can inhibit cancer cell proliferation. For example, related compounds have demonstrated significant activity against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. Mechanisms include induction of apoptosis and inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.
Table 1: Anticancer Activity Summary
Compound Cell Line IC50 (µM) Mechanism of Action B7 A431 1 Apoptosis induction B7 A549 2 Cell cycle arrest Doxorubicin Various 5 DNA intercalation
Environmental Monitoring
The compound has been utilized as a fluorescent probe for detecting mercury (II) ions in aqueous solutions. It forms a stable coordination complex with mercury ions, allowing for sensitive detection down to concentrations as low as 10ppb.
- Mechanism : The interaction involves the formation of a 2:1 coordination complex, which significantly enhances the detection capabilities for heavy metals in environmental samples.
Material Science
This compound is also explored in the development of advanced materials, including:
- Polymers : Its unique structure allows it to act as a building block in synthesizing more complex organic molecules.
- Sensors : The compound's ability to selectively bind metal ions makes it suitable for developing sensors for environmental monitoring.
Case Study 1: Anticancer Properties
A study evaluated the anticancer properties of this compound derivatives against several cancer cell lines. The results indicated that these derivatives exhibited dose-dependent cytotoxicity, with significant apoptotic effects observed via flow cytometry analyses.
Case Study 2: Environmental Applications
Research conducted on the use of this compound as a chemosensor highlighted its effectiveness in detecting trace amounts of mercury in contaminated water sources. The study demonstrated that this compound could be employed in practical applications for environmental safety assessments.
Mechanism of Action
The mechanism of action of N-(Benzo[d]thiazol-2-ylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide can be compared with other similar compounds, such as:
N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
N-(Benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Another related compound with distinct properties due to the presence of a morpholine ring
Biological Activity
N-(Benzo[d]thiazol-2-ylmethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzo[d]thiazole moiety, which contributes to its pharmacological properties, and an acrylamide functional group known for its reactivity. Research has indicated that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Benzo[d]thiazole moiety : A heterocyclic aromatic structure containing nitrogen and sulfur, which enhances biological activity.
- Acrylamide functional group : Known for its ability to participate in various chemical reactions, contributing to the compound's versatility.
Antimicrobial Properties
Studies have shown that this compound has potential antimicrobial effects against various bacterial and fungal strains. The compound has been reported to inhibit specific enzymes involved in bacterial fatty acid biosynthesis, suggesting its utility as an antibacterial agent.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 12 µM |
Staphylococcus aureus | 8 µM |
Candida albicans | 16 µM |
Aspergillus niger | 20 µM |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells, showing promising results.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
A549 | 5.0 |
HeLa | 4.8 |
HT29 | 2.01 |
Karpas299 | 3.5 |
Research indicates that the compound's mechanism of action may involve the inhibition of specific enzymes critical for cancer cell survival and proliferation.
Case Studies
- Antimicrobial Study : In a study by Sekar et al., this compound was evaluated alongside other benzothiazole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to its analogs .
- Anticancer Evaluation : Finiuk et al. reported that derivatives of this compound showed selective cytotoxicity towards glioblastoma and melanoma cell lines while exhibiting low toxicity towards normal cells. This selectivity highlights the therapeutic potential of this compound in cancer treatment .
The biological activity of this compound is likely due to its ability to bind to active sites of various enzymes, inhibiting their function. This binding can disrupt critical metabolic pathways in microorganisms and cancer cells, leading to cell death or growth inhibition.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-10(14)12-7-11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZQFIQEDGZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156702-50-9 |
Source
|
Record name | N-(benzo[d]thiazol-2-ylmethyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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